(4-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanol (4-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 88751-41-1
VCID: VC6418504
InChI: InChI=1S/C11H12N2O/c1-13-7-11(6-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3
SMILES: CN1C=C(C=N1)C2=CC=C(C=C2)CO
Molecular Formula: C11H12N2O
Molecular Weight: 188.23

(4-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanol

CAS No.: 88751-41-1

Cat. No.: VC6418504

Molecular Formula: C11H12N2O

Molecular Weight: 188.23

* For research use only. Not for human or veterinary use.

(4-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanol - 88751-41-1

Specification

CAS No. 88751-41-1
Molecular Formula C11H12N2O
Molecular Weight 188.23
IUPAC Name [4-(1-methylpyrazol-4-yl)phenyl]methanol
Standard InChI InChI=1S/C11H12N2O/c1-13-7-11(6-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3
Standard InChI Key OZHBCHUQJZYPID-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CC=C(C=C2)CO

Introduction

Structural and Physicochemical Properties

The molecular architecture of (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol is defined by a central phenyl ring substituted at the para position with a hydroxymethyl group (-CH2OH) and a 1-methyl-1H-pyrazol-4-yl moiety. Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol

PropertyValueSource
IUPAC Name[4-(1-methylpyrazol-4-yl)phenyl]methanol
Molecular FormulaC₁₁H₁₂N₂O
Molecular Weight188.23 g/mol
Canonical SMILESCN1C=C(C=N1)C2=CC=C(C=C2)CO
InChI KeyOZHBCHUQJZYPID-UHFFFAOYSA-N
Predicted Boiling Point377.9 ± 35.0°C
Predicted Density1.14 ± 0.1 g/cm³
Physical StateSolid
Purity≥95%

The pyrazole ring introduces planar aromaticity and hydrogen-bonding capabilities, while the hydroxymethyl group enhances solubility in polar solvents. The methyl group at the pyrazole’s N1 position sterically hinders tautomerization, stabilizing the compound’s conformation .

Biological and Industrial Applications

Material Science Applications

The compound’s rigid aromatic core and polar functional groups make it a candidate for:

  • Liquid Crystals: As a mesogen in display technologies .

  • Metal-Organic Frameworks (MOFs): Serving as a ligand for catalytic or sensing applications .

ParameterDetailsSource
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
Precautionary MeasuresP261 (Avoid breathing dust)
P280 (Wear protective gloves)
Storage ConditionsSealed, dry, 20–22°C

While these data pertain to fluorinated analogs , they underscore the need for stringent safety protocols when handling this compound, including PPE and ventilation.

Comparative Analysis with Structural Analogs

Table 3: Related Pyrazole-Phenylmethanol Derivatives

Compound NameStructural VariationUnique Properties
(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanolFluorine at phenyl C2 positionEnhanced metabolic stability
3-(1-Methylpyrazol-4-yl)phenolHydroxyl group at phenyl C3Strong antioxidant activity
4-(1-Methylpyrazol-4-yl)benzaldehydeAldehyde instead of hydroxymethylReactive for Schiff base formation

The fluorine-substituted analog exhibits improved lipophilicity, potentially enhancing blood-brain barrier penetration . Conversely, the aldehyde derivative serves as a versatile intermediate in heterocyclic synthesis .

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